Magnesium carbonate, basic

Description

BenchChem offers high-quality Magnesium carbonate, basic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium carbonate, basic including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

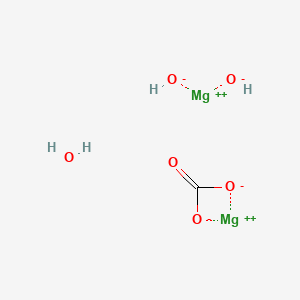

IUPAC Name |

dimagnesium;carbonate;dihydroxide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMTXHUCDIPKDU-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[OH-].[OH-].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Mg2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Basic Magnesium Carbonate

Introduction: Unveiling the Multifaceted Nature of Basic Magnesium Carbonate

Basic magnesium carbonate, often referred to as hydromagnesite, is not a single, simple compound but rather a family of hydrated magnesium carbonates with the general formula xMgCO₃·yMg(OH)₂·zH₂O.[1] A common and well-studied form is 4MgCO₃·Mg(OH)₂·4H₂O.[2] This inorganic salt presents as a light, white, and often amorphous or crystalline powder.[1] Its utility spans a wide array of industries, from being a crucial component in rubber and plastic manufacturing to acting as a fire retardant.[1][3] In the pharmaceutical realm, its applications are particularly noteworthy. It serves as an effective antacid, a laxative, and a versatile excipient in tablet and capsule formulations, aiding in powder flow, compressibility, and pH regulation.[3][4][5][6][7]

The physical and chemical properties of basic magnesium carbonate, such as particle size, morphology, and purity, are critically dependent on the synthesis methodology. For researchers, scientists, and drug development professionals, a deep understanding of its synthesis and characterization is paramount to harnessing its full potential. This guide provides an in-depth exploration of the synthesis pathways and analytical techniques essential for producing and verifying the quality of basic magnesium carbonate for advanced applications.

Synthesis Methodologies: A Deliberate Approach to Material Design

The synthesis of basic magnesium carbonate is a nuanced process where the choice of precursors and reaction conditions dictates the final product's characteristics. The most prevalent method involves the precipitation from an aqueous solution of a soluble magnesium salt and a carbonate source.

Aqueous Precipitation: The Workhorse of Basic Magnesium Carbonate Synthesis

The fundamental principle of this method is the reaction between a soluble magnesium salt, such as magnesium sulfate (MgSO₄) or magnesium chloride (MgCl₂), and a carbonate source, typically sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8][9] The seemingly straightforward reaction is, in reality, a complex interplay of nucleation and growth, heavily influenced by several key parameters.

When aqueous sodium carbonate is added to a solution of a magnesium salt like magnesium chloride, a precipitate of basic magnesium carbonate is formed.[8] The reaction can be generally represented as:

5MgCl₂(aq) + 5Na₂CO₃(aq) + 5H₂O(l) → Mg₄(CO₃)₃(OH)₂·3H₂O(s) + Mg(HCO₃)₂(aq) + 10NaCl(aq)[8]

Causality Behind Experimental Choices:

-

Temperature: This is arguably the most critical parameter influencing the morphology and the degree of hydration of the final product.[10][11] Synthesizing at lower temperatures (e.g., room temperature up to 55-60°C) tends to favor the formation of needle-like crystals with a higher number of water molecules.[10][11] As the temperature increases (e.g., 90-95°C), the morphology shifts towards spherical or rosette-like structures, often with fewer water molecules.[11][12] This is due to the temperature-dependent solubility of the various hydrated magnesium carbonate species and the kinetics of their formation.

-

pH of the Reaction Medium: The pH plays a crucial role in determining the final composition. A more alkaline environment favors the incorporation of hydroxide ions, leading to the formation of basic magnesium carbonate. Careful control of pH is necessary to prevent the precipitation of magnesium hydroxide (brucite) as an impurity.[10]

-

Concentration of Reactants: The concentration of the magnesium salt and the carbonate source affects the rate of precipitation and, consequently, the particle size. Higher concentrations generally lead to faster precipitation and smaller particle sizes due to rapid nucleation.

-

Stirring Rate: The agitation of the reaction mixture influences the homogeneity of the reactants and the diffusion of ions, which in turn affects the particle size distribution and morphology.[13]

The following workflow illustrates the key stages in the aqueous precipitation synthesis of basic magnesium carbonate.

Caption: Aqueous Precipitation Workflow for Basic Magnesium Carbonate.

Alternative Synthesis Routes

While aqueous precipitation is common, other methods offer unique advantages, particularly for large-scale industrial production or when specific precursor materials are available.

-

Dolomite Carbonization Method: This process utilizes dolomite (CaMg(CO₃)₂) as a starting material. The dolomite is first calcined to produce a mixture of calcium oxide (CaO) and magnesium oxide (MgO). This mixture is then hydrated to form calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂). Carbon dioxide is then bubbled through the slurry, leading to the precipitation of calcium carbonate and the formation of a soluble magnesium bicarbonate solution. The magnesium bicarbonate solution is then heated to precipitate basic magnesium carbonate.[1]

-

High-Pressure Carbonation: This technique involves the reaction of a magnesium source, such as magnesium hydroxide (Mg(OH)₂) or minerals like olivine (Mg₂SiO₄), with carbon dioxide under high pressure and elevated temperature in an autoclave.[14] This method is also being explored for carbon dioxide sequestration.[14]

Characterization Techniques: A Multi-faceted Approach to Verification

A thorough characterization of synthesized basic magnesium carbonate is essential to ensure it meets the required specifications for its intended application. A combination of analytical techniques provides a comprehensive understanding of its chemical composition, crystal structure, morphology, and thermal behavior.

X-Ray Diffraction (XRD): The Fingerprint of Crystalline Structure

XRD is an indispensable tool for identifying the crystalline phases present in the synthesized material. The diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint." For basic magnesium carbonate, XRD can confirm the presence of hydromagnesite (e.g., 4MgCO₃·Mg(OH)₂·4H₂O) and distinguish it from other magnesium carbonate hydrates like nesquehonite (MgCO₃·3H₂O) or dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O).[2][15][16] The sharpness and intensity of the diffraction peaks also provide information about the crystallinity of the sample.

Scanning Electron Microscopy (SEM): Visualizing the Microstructure

SEM provides high-resolution images of the sample's surface, revealing the morphology, particle size, and aggregation of the basic magnesium carbonate crystals. As discussed in the synthesis section, different reaction conditions can lead to a variety of morphologies, including needles, plates, rosettes, and spheres.[13][17][18] SEM is the primary technique for visualizing these structures and ensuring the desired morphology has been achieved.

Fourier-Transform Infrared Spectroscopy (FTIR): Probing the Chemical Bonds

FTIR spectroscopy is used to identify the functional groups present in the material. For basic magnesium carbonate, the FTIR spectrum will show characteristic absorption bands corresponding to:

-

Carbonate (CO₃²⁻) ions: Asymmetric stretching vibrations around 1420-1480 cm⁻¹ and bending vibrations around 800-880 cm⁻¹.[19][20]

-

Hydroxide (OH⁻) groups: Stretching vibrations typically in the region of 3400-3700 cm⁻¹.

-

Water (H₂O) molecules: A broad absorption band due to O-H stretching around 3000-3600 cm⁻¹ and a bending vibration around 1645 cm⁻¹.[19]

The presence and characteristics of these bands confirm the identity of the compound as a hydrated basic magnesium carbonate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): Understanding Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. These techniques are crucial for understanding the thermal decomposition of basic magnesium carbonate. The decomposition typically occurs in multiple steps, corresponding to the loss of adsorbed and crystalline water, followed by the decomposition of the hydroxide and carbonate components to form magnesium oxide (MgO).[2][21][22] The TGA curve provides quantitative information on the mass loss at each stage, which can be used to infer the stoichiometry of the hydrated basic magnesium carbonate. The DTA curve reveals whether these decomposition steps are endothermic or exothermic.

The relationship between these characterization techniques and the properties they elucidate is summarized below.

Caption: Interrelation of Characterization Techniques and Material Properties.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and reliability, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and the key characterization techniques.

Protocol 1: Synthesis of Basic Magnesium Carbonate via Aqueous Precipitation

Materials:

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Deionized water

-

Beakers, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium sulfate by dissolving the appropriate amount of MgSO₄·7H₂O in deionized water.

-

Prepare a 0.5 M solution of sodium carbonate by dissolving the appropriate amount of Na₂CO₃ in deionized water.

-

-

Precipitation:

-

Place the magnesium sulfate solution in a beaker on a magnetic stirrer with a hotplate and heat to the desired reaction temperature (e.g., 90°C).

-

Slowly add the sodium carbonate solution to the heated magnesium sulfate solution while stirring continuously. A white precipitate will form immediately.

-

-

Aging:

-

Continue stirring the mixture at the reaction temperature for a specified period (e.g., 1-2 hours) to allow for crystal growth and stabilization.

-

-

Filtration and Washing:

-

Filter the precipitate using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove any soluble impurities, particularly sodium sulfate.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature of 95-100°C until a constant weight is achieved.[9]

-

-

Characterization:

-

The resulting white powder is basic magnesium carbonate. Proceed with characterization using XRD, SEM, FTIR, and TGA.

-

Protocol 2: Characterization of Basic Magnesium Carbonate

A. X-Ray Diffraction (XRD)

-

Sample Preparation: Grind a small amount of the dried basic magnesium carbonate powder to a fine, homogenous consistency.

-

Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation. Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed) according to the manufacturer's recommendations for inorganic powders.

-

Data Collection: Mount the sample on a sample holder and place it in the diffractometer. Initiate the scan over a 2θ range typically from 10° to 80°.

-

Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify the crystalline phases.

B. Scanning Electron Microscopy (SEM)

-

Sample Preparation: Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: Place the stub in the SEM chamber. Adjust the accelerating voltage, working distance, and magnification to obtain clear images of the particle morphology and size.

C. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

-

Data Collection: Place the sample in the FTIR spectrometer and collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for carbonate, hydroxide, and water to confirm the chemical composition.

D. Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Set the temperature program to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: Run the temperature program and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the TGA curve to determine the temperatures of decomposition and the percentage mass loss at each step.

Quantitative Data Summary

The following table summarizes typical physical and chemical properties of basic magnesium carbonate. Note that these values can vary depending on the specific synthesis conditions.

| Property | Typical Value/Range | Characterization Technique |

| Chemical Formula | xMgCO₃·yMg(OH)₂·zH₂O (e.g., 4MgCO₃·Mg(OH)₂·4H₂O) | TGA, Elemental Analysis |

| Molecular Weight | Approx. 365.31 g/mol (for 3MgCO₃·Mg(OH)₂·3H₂O)[1] | - |

| Appearance | White, amorphous or crystalline powder | Visual, SEM |

| Density | Approx. 2.16 g/cm³[1] | Pycnometry |

| Solubility in Water | Insoluble[1] | - |

| Decomposition Temp. | Decomposes upon heating, forming MgO at ~700°C[1] | TGA |

| Specific Surface Area | 10 - 70 m²/g[23] | BET Analysis |

| Average Particle Size | 1 - 50 µm[23] | SEM, Laser Diffraction |

Conclusion: A Foundation for Innovation

The synthesis and characterization of basic magnesium carbonate are intrinsically linked. A controlled and well-understood synthesis process is the foundation for producing materials with tailored properties, while a comprehensive characterization suite is necessary to validate the outcome. For researchers and professionals in drug development and other scientific fields, mastering these aspects is crucial for leveraging the unique properties of basic magnesium carbonate in novel applications. This guide provides the fundamental knowledge and practical protocols to embark on this endeavor, fostering innovation and ensuring the quality and efficacy of the final product.

References

-

Preparation of basic magnesium carbonate and its thermal decomposition kinetics in air. (n.d.). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Sawada, Y., et al. (1979). Studies on the Exothermic Processes in the Thermal Decomposition of Basic Magnesium Carbonate. Journal of the Ceramic Association, Japan, 87(1002), 81-87. Retrieved from [Link]

-

Li, Y., et al. (2013). Effect of Temperature on Decomposition of Magnesium Bicarbonate. Applied Mechanics and Materials, 423-426, 68-71. Retrieved from [Link]

-

Sawada, Y., et al. (1978). Effect of Additives on Thermal Decomposition of Basic Magnesium Carbonate. Bulletin of the Chemical Society of Japan, 51(10), 2821-2824. Retrieved from [Link]

-

SEM of basic magnesium carbonate at different hydration temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

The origin of the exothermic peak in the thermal decomposition of basic magnesium carbonate. (2001). Journal of Thermal Analysis and Calorimetry, 64(1), 249-256. Retrieved from [Link]

-

Basic magnesium carbonate and its preparation process. (2024). Magnesia Supplier. Retrieved from [Link]

-

Magnesium carbonate. (n.d.). Wikipedia. Retrieved from [Link]

-

Facile Synthesis of Basic Magnesium Carbonate with Different Morphology. (2012). Advanced Materials Research, 554-556, 110-113. Retrieved from [Link]

-

FT-IR spectra of magnesium carbonate microparticles synthesized under... (n.d.). ResearchGate. Retrieved from [Link]

-

The Significance of Magnesium Carbonate in Industrial Applications. (2024). OMV. Retrieved from [Link]

-

Magnesium Carbonate in Food and Pharmaceuticals Fields. (2025). Medium. Retrieved from [Link]

-

XRD of alkaline magnesium carbonate at different hydration temperatures. (n.d.). ResearchGate. Retrieved from [Link]

-

DTA and FT-IR analysis of the rehydration of basic magnesium carbonate. (n.d.). ResearchGate. Retrieved from [Link]

-

Typical Applications of Magnesium Carbonate in the Pharmaceutical Industry. (2025). LinkedIn. Retrieved from [Link]

-

Crystal structure and characterization of magnesium carbonate chloride heptahydrate. (2020). IUCr Journals. Retrieved from [Link]

-

Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave. (2016). Materials, 9(12), 987. Retrieved from [Link]

- Basic magnesium carbonate and preparation method thereof. (2016). Google Patents.

-

Characterization of light and heavy magnesium carbonates using thermal analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates. (2007). Journal of Physical Chemistry B, 111(13), 3241-6. Retrieved from [Link]

-

Magnesium Carbonate as Dry Binder in Tablets. (2025). LinkedIn. Retrieved from [Link]

-

Magnesium carbonate. (n.d.). Slideshare. Retrieved from [Link]

-

Magnesium carbonate, basic. (n.d.). NIST WebBook. Retrieved from [Link]

-

FT-IR spectra of magnesium carbonate synthesized at different reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Study on effects of reaction temperature on structure and morphology of basic magnesium carbonate. (2011). Inorganic Chemicals Industry, 43(3), 31-33. Retrieved from [Link]

-

Study on Influencing Factors and Mechanism of Activated MgO Carbonation Curing of Tidal Mudflat Sediments. (2024). Geotechnics, 4(1), 1-21. Retrieved from [Link]

-

Study on the mechanism of controlling the morphology of basic magnesium carbonate prepared under different hydration conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Self-Assembled Spherical-like Basic Magnesium Carbonate and Its Influence on the Morphology of Magnesium Oxide. (2007). Crystal Growth & Design, 7(12), 2504-2509. Retrieved from [Link]

-

Typical SEM images for the magnesium carbonate hydrate particles during... (n.d.). ResearchGate. Retrieved from [Link]

-

High-pressure X-ray diffraction study of carbonates: MgCO3, CaMg(CO3)2, and CaCO3. (1994). American Mineralogist, 79(1-2), 114-120. Retrieved from [Link]

- Basic magnesium carbonate and process for preparation thereof. (1993). Google Patents.

-

Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases. (2020). Crystals, 10(7), 594. Retrieved from [Link]

-

Magnesium Carbonate – Oldie but Goldie. (2020). Dr. Paul Lohmann. Retrieved from [Link]

-

Magnesium Carbonate. (n.d.). Handbook of Pharmaceutical Excipients. Retrieved from [Link]

Sources

- 1. meixi-mgo.com [meixi-mgo.com]

- 2. Preparation of basic magnesium carbonate and its thermal decomposition kinetics in air [journal.hep.com.cn]

- 3. The Significance of Magnesium Carbonate in Industrial Applications — OMV [omv.co.za]

- 4. Magnesium Carbonate in Food and Pharmaceuticals Fields [magnesiumking.com]

- 5. meixi-mgo.com [meixi-mgo.com]

- 6. Magnesium Carbonate as Dry Binder in Tablets [magnesiumking.com]

- 7. Magnesium carbonate | PDF [slideshare.net]

- 8. Magnesium carbonate - Wikipedia [en.wikipedia.org]

- 9. How to synthesize Magnesium carbonate?_Chemicalbook [chemicalbook.com]

- 10. Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on effects of reaction temperature on structure and morphology of basic magnesium carbonate [wjygy.com.cn]

- 12. Effect of Temperature on Decomposition of Magnesium Bicarbonate | Scientific.Net [scientific.net]

- 13. Facile Synthesis of Basic Magnesium Carbonate with Different Morphology | Scientific.Net [scientific.net]

- 14. Synthesis of Magnesium Carbonate via Carbonation under High Pressure in an Autoclave | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Studies on the Exothermic Processes in the Thermal Decomposition of Basic Magnesium Carbonate [jstage.jst.go.jp]

- 22. The origin of the exothermic peak in the thermal decomposition of basic magnesium carbonate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. US5240692A - Basic magnesium carbonate and process for preparation thereof - Google Patents [patents.google.com]

A Guide to the Crystal Structure Analysis of Hydrated Magnesium Carbonates

This technical guide provides an in-depth exploration of the crystal structure analysis of hydrated magnesium carbonates, compounds of significant interest in pharmaceutical manufacturing, carbon capture technologies, and geochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the characterization of these materials.

Introduction: The Significance of Hydrated Magnesium Carbonates

Hydrated magnesium carbonates are a class of minerals that play a crucial role in various natural and industrial processes. Their ability to sequester atmospheric CO2 makes them vital in the development of carbon capture and storage technologies.[1] In the pharmaceutical industry, their properties as excipients and buffering agents are of considerable interest. Understanding the precise crystal structure of these compounds is paramount, as it dictates their physical and chemical properties, such as stability, solubility, and reactivity. This guide will focus on the three primary crystalline forms: nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), and artinite (Mg₂(CO₃)(OH)₂·3H₂O).

Key Crystalline Phases of Hydrated Magnesium Carbonate

The hydrated magnesium carbonate system is complex, with several crystalline phases that can be selectively synthesized or are found in nature. The most commonly encountered phases are detailed below.

Nesquehonite (MgCO₃·3H₂O)

Nesquehonite is a thermodynamically stable phase at ambient conditions and is often formed from the dehydration of lansfordite.[2] Its structure is characterized by infinite chains of corner-sharing MgO₆ octahedra running along the[3] direction.[4] These chains are linked by carbonate groups and an extensive network of hydrogen bonds involving the water molecules.[4][5]

Lansfordite (MgCO₃·5H₂O)

Lansfordite is a pentahydrate of magnesium carbonate that is typically found in nature at low temperatures.[6] While some studies have reported its instability at room temperature, converting to nesquehonite, other research has shown that both natural and synthetic lansfordite can be stable for several months under ambient conditions.[6][7][8] Its crystal structure is monoclinic, and like nesquehonite, it features MgO₆ octahedra.[6]

Artinite (Mg₂(CO₃)(OH)₂·3H₂O)

Artinite is a hydrated basic magnesium carbonate, meaning its structure contains hydroxyl (OH⁻) groups in addition to carbonate (CO₃²⁻) and water molecules.[9][10] It typically forms as acicular or fibrous crystals and is often found in association with serpentine rocks.[11][12][13] The crystal structure of artinite is monoclinic and features brucite-like (Mg(OH)₂) layers.[14]

Experimental Workflow for Crystal Structure Analysis

A robust and self-validating experimental workflow is critical for the unambiguous identification and characterization of hydrated magnesium carbonate phases. The following diagram and detailed protocols outline a field-proven approach.

Caption: A comprehensive experimental workflow for the synthesis, characterization, and structural analysis of hydrated magnesium carbonates.

Synthesis and Crystal Growth

The synthesis method employed is a critical first step as it dictates the resulting crystalline phase and crystal quality.

Protocol 1: Synthesis of Nesquehonite

This protocol is adapted from a common method for producing nesquehonite crystals.[15][16]

-

Reactant Preparation: Prepare equimolar aqueous solutions of magnesium chloride hexahydrate (MgCl₂·6H₂O) and sodium carbonate (Na₂CO₃).

-

Precipitation: Add the sodium carbonate solution to the magnesium chloride solution dropwise while stirring vigorously at room temperature (20-25 °C). A white precipitate will form immediately.

-

Aging: Continue stirring the suspension for 1-2 hours to allow for crystal growth and phase stabilization.

-

Isolation and Washing: Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble byproducts.

-

Drying: Dry the resulting white powder in air at room temperature. For larger crystals suitable for single-crystal XRD, slower evaporation of a dilute solution can be employed.

Causality: The choice of room temperature favors the formation of the more stable nesquehonite phase. Rapid mixing promotes the formation of a fine powder, while slower addition and aging can yield larger crystallites.

Protocol 2: Synthesis of Lansfordite

Lansfordite synthesis requires lower temperatures to favor its crystallization over nesquehonite.[2][17]

-

Reactant Preparation: Prepare a CO₂-saturated solution of magnesium bicarbonate (Mg(HCO₃)₂) by bubbling CO₂ gas through a suspension of magnesium oxide (MgO) in cold deionized water (0-5 °C).

-

Crystallization: Filter the solution to remove any unreacted MgO and allow the filtrate to stand at a low temperature (around 4 °C).

-

Crystal Growth: Lansfordite crystals will precipitate over time. The solution should be protected from warming to prevent the formation of nesquehonite.

-

Isolation: Carefully decant the mother liquor and collect the crystals. Washing should be done with ice-cold deionized water to minimize dissolution.

-

Storage: Store the crystals in a sealed container at low temperatures to maintain their hydration state.

Causality: The lower temperature shifts the thermodynamic equilibrium to favor the formation of the more hydrated lansfordite. The use of a magnesium bicarbonate solution provides a controlled release of carbonate ions, which is conducive to the growth of well-formed crystals.

Physicochemical Characterization

A multi-technique approach is essential for a comprehensive understanding of the synthesized material.

3.2.1 X-ray Diffraction (XRD)

XRD is the cornerstone technique for crystal structure analysis.[18][19] It provides definitive information on the crystalline phase, unit cell parameters, and atomic arrangement.

Protocol 3: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind a small amount of the dried sample to a fine, homogeneous powder.

-

Data Collection: Mount the powder on a sample holder and collect the diffraction pattern over a suitable 2θ range (e.g., 5-70°) using a diffractometer with Cu Kα radiation.

-

Phase Identification: Compare the experimental diffraction pattern to reference patterns from crystallographic databases (e.g., ICDD) to identify the crystalline phase(s) present.

-

Rietveld Refinement: For quantitative phase analysis and precise lattice parameter determination, perform a Rietveld refinement of the powder pattern.

Protocol 4: Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Selection: Select a well-formed, single crystal of suitable size (typically < 0.5 mm) under a microscope.

-

Mounting: Mount the crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations) using a single-crystal diffractometer.[20]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[20]

Causality: PXRD is excellent for rapid phase identification and purity assessment of bulk samples. SCXRD provides the most detailed and accurate information about the crystal structure, including bond lengths, bond angles, and the positions of all atoms, including hydrogen atoms in the water molecules and hydroxyl groups.

3.2.2 Thermal Analysis (TGA/DSC)

Thermal analysis is crucial for determining the hydration state and thermal stability of the magnesium carbonate hydrates.[21][22]

Protocol 5: Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation:

-

TGA: The mass loss steps correspond to the loss of water molecules and, at higher temperatures, the decomposition of the carbonate to magnesium oxide with the release of CO₂.[1][21] The stoichiometry of hydration can be calculated from the mass loss percentages.

-

DSC: Endothermic or exothermic peaks correspond to phase transitions, dehydration, and decomposition events.

-

Causality: The distinct decomposition profiles of nesquehonite, lansfordite, and artinite in TGA/DSC allow for their differentiation and provide quantitative information about their water content. For instance, nesquehonite typically shows a multi-step dehydration process below 250 °C.[23][24][25]

3.2.3 Spectroscopic Techniques (FTIR/Raman)

Vibrational spectroscopy provides information about the functional groups present in the material and can be used to distinguish between different hydrated phases.[26]

Protocol 6: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

-

Sample Preparation: For FTIR, prepare a KBr pellet or use an ATR accessory. For Raman, place a small amount of the sample directly under the microscope objective.

-

Data Collection: Acquire the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: Analyze the positions and shapes of the vibrational bands corresponding to the carbonate (CO₃²⁻), hydroxyl (OH⁻), and water (H₂O) groups.

Causality: The vibrational modes of the carbonate ion are sensitive to its local environment and can be used to distinguish between different polymorphs. The O-H stretching region (3000-3600 cm⁻¹) provides detailed information about the hydrogen bonding network within the crystal structure.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the three primary hydrated magnesium carbonate phases.

| Property | Nesquehonite (MgCO₃·3H₂O) | Lansfordite (MgCO₃·5H₂O) | Artinite (Mg₂(CO₃)(OH)₂·3H₂O) |

| Crystal System | Monoclinic[27] | Monoclinic[6][8] | Monoclinic[3][28] |

| Space Group | P2₁/n[4][29] | P2₁/c[8] | C2/m[14][28] |

| a (Å) | 7.701(1) - 7.705[4][27][30] | 7.3458(2)[6] | 16.56[3][28] |

| b (Å) | 5.365(1) - 5.367[4][27][30] | 7.6232(2)[6] | 3.15[3][28] |

| c (Å) | 12.126(2) - 12.121[4][27][30] | 12.4737(3)[6] | 6.22[3][28] |

| β (°) ** | 90.41(1) - 90.45[4][27][30] | 101.772(2)[6] | 99.15[3][28] |

| Z | 4[4][30] | 4[2] | 2[31] |

| Calculated Density (g/cm³) ** | 1.835[4] | ~1.73 | 2.04[31] |

Phase Relationships and Transformations

The different hydrated magnesium carbonate phases are interconnected through dehydration and transformation pathways.

Caption: Phase transformation pathways for hydrated magnesium carbonates, highlighting the central role of dehydration.

Lansfordite is generally considered the least stable phase, readily converting to nesquehonite upon mild heating or exposure to ambient conditions.[2] Further heating of nesquehonite leads to a series of dehydration steps, potentially forming amorphous intermediates before ultimately decomposing to anhydrous magnesium carbonate (magnesite) and then magnesium oxide at higher temperatures.[1][23][24] The precise transformation temperatures and pathways can be influenced by factors such as heating rate and atmospheric conditions.

Conclusion

The accurate crystal structure analysis of hydrated magnesium carbonates is a multifaceted process that requires a combination of controlled synthesis and a suite of complementary analytical techniques. This guide has provided a comprehensive overview of the key crystalline phases, a detailed experimental workflow with validated protocols, and a summary of their crystallographic properties and phase relationships. By following a structured and self-validating approach, researchers can confidently identify and characterize these important materials, enabling their effective application in pharmaceuticals, materials science, and beyond.

References

- Crystal structure of nesquehonite (MgCO3·3H2O) projected along the (a)b - ResearchGate. (n.d.).

-

Nestola, F., Kasatkin, A. V., Potapov, S. S., Chervyatsova, O. Y., & Lanza, A. (2017). First crystal-structure determination of natural lansfordite, MgCO3·5H2O. Mineralogical Magazine, 81(5), 1139–1153. [Link]

- Nestola, F., Kasatkin, A. V., Potapov, S. S., Chervyatsova, O. Y., & Lanza, A. (2018). First crystal-structure determination of natural lansfordite, MgCO3·5H2O. Mineralogical Magazine, 81(5), 1139-1153.

- Santana, J. A., et al. (2024). Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases. Inorganic Chemistry.

-

Structure determination. (2023, June 30). In Chemistry LibreTexts. Retrieved from [Link]

-

Magnesite formation during thermal decomposition of hydrated Mg-carbonates in a closed system: Winning back the CO2. (n.d.). Goldschmidt Abstracts. Retrieved from [Link]

-

The crystal structure of nesquehonite, MgCO3 · 3H2O, from Lavrion, Greece. (n.d.). ProQuest. Retrieved from [Link]

- Ming, D. W., & Franklin, W. T. (1985). Synthesis and Characterization of Lansfordite and Nesquehonite. Soil Science Society of America Journal, 49(5), 1303–1308.

- Santana, J. A., et al. (2024). Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases. Inorganic Chemistry, 63(34), 15762–15771.

-

Artinite: Mineral information, data and localities. (n.d.). Mindat.org. Retrieved from [Link]

-

A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality. (2025, September 26). CrystEngComm. [Link]

- Location of Artinite (Mg 2 CO 3 (OH) 2 ·3H 2 O) within the MgO–CO 2 –H 2 O system using ab initio thermodynamics. (2023, June 15). RSC Publishing.

- Santana, J. A., et al. (2024). Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases. Inorganic Chemistry, 63(34), 15762-15771.

-

Lansfordite: Mineral information, data and localities. (n.d.). Mindat.org. Retrieved from [Link]

-

Artinite. (n.d.). National Gem Lab. Retrieved from [Link]

- Polymorphism and Phase Stability of Hydrated Magnesium Carbonate Nesquehonite MgCO3·3H2O: Negative Axial Compressibility and Thermal Expansion in a Cementitious Material. (n.d.).

- First crystal-structure determination of natural lansfordite, MgCO3·5H2O. (2017, October 1). Semantic Scholar.

-

ARTINITE (Hydrated Magnesium Carbonate Hydroxide). (n.d.). Retrieved from [Link]

-

Artinite. (n.d.). Encyclopedia. Retrieved from [Link]

- Stephan, G. W., & MacGillavry, C. H. (1972). The Crystal Structure of Nesquehonite, MgCO3.3H2O. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(4), 1031–1031.

- Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectromicroscopy. (n.d.). RSC Publishing.

- Low temperature synthesis and characteriz

-

Nesquehonite: Mineral information, data and localities. (n.d.). Mindat.org. Retrieved from [Link]

- Santana, J. A., et al. (2024).

- Synthesis of nesquehonite by reaction of gaseous CO2 with Mg chloride solution: Its potential role in the sequestration of carbon dioxide. (2025, August 6).

-

Artinite: Mineral information, data and localities. (n.d.). Mindat.org. Retrieved from [Link]

- Crystal Structure Determination & Refinement. (n.d.).

- An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy Storage. (n.d.). MDPI.

- Directed precipitation of hydrated and anhydrous magnesium carbonates for carbon storage. (2025, August 10).

-

Artinite. (n.d.). Rock Identifier. Retrieved from [Link]

- Experimental Methods of Structure Determination. (n.d.).

- A new hydrate of magnesium carbon

- Characterization of light and heavy hydrated magnesium carbon

-

Artinite. (n.d.). The Citrine Circle. Retrieved from [Link]

-

Artinite. (n.d.). In Wikipedia. Retrieved from [Link]

- Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectrom. (2024, June 4). OuluREPO.

- Determining crystal structures. (n.d.). EBSCO.

- Experimental methods for x-ray diffraction. (n.d.). Crystallographic Growth.

- Synthesis and characterization of nesquehonite (MgCO3·3H2O) powders from natural talc. (2025, August 9).

- Characterization of hydrated magnesium carbonate materials with synchrotron radiation-based scanning transmission X-ray spectromicroscopy. (n.d.).

- First crystal-structure determination of natural lansfordite, MgCO3·5H2O. (2025, August 7).

- Artinite Mineral Data. (n.d.).

- Spectroscopic techniques for monitoring carbonation reactions and quantification of their products. (n.d.). University of Brighton.

Sources

- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 2. Synthesis and Characterization of Lansfordite and Nesquehonite [agris.fao.org]

- 3. mindat.org [mindat.org]

- 4. The crystal structure of nesquehonite, MgCO3 · 3H2O, from Lavrion, Greece - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. First crystal-structure determination of natural lansfordite, MgCO3·5H2O | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 8. mindat.org [mindat.org]

- 9. Artinite (Artinite) - Rock Identifier [rockidentifier.com]

- 10. Artinite - Wikipedia [en.wikipedia.org]

- 11. Artinite - National Gem Lab [nationalgemlab.in]

- 12. galleries.com [galleries.com]

- 13. Artinite - Encyclopedia [le-comptoir-geologique.com]

- 14. Location of Artinite (Mg 2 CO 3 (OH) 2 ·3H 2 O) within the MgO–CO 2 –H 2 O system using ab initio thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00518F [pubs.rsc.org]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. e-docs.geo-leo.de [e-docs.geo-leo.de]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]

- 20. fiveable.me [fiveable.me]

- 21. mdpi.com [mdpi.com]

- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 23. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 27. mindat.org [mindat.org]

- 28. zh.mindat.org [zh.mindat.org]

- 29. A comprehensive review of the chemical and structural behavior of MgCO 3 ·3H 2 O nesquehonite: insights into its stability and functionality - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00682A [pubs.rsc.org]

- 30. journals.iucr.org [journals.iucr.org]

- 31. Artinite Mineral Data [webmineral.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Basic Magnesium Carbonate

This guide provides a comprehensive technical overview of the thermal decomposition pathway of basic magnesium carbonate. It is intended for researchers, scientists, and drug development professionals who utilize or study this compound, offering insights into its thermal behavior, the causality behind experimental choices for its analysis, and a detailed protocol for its characterization.

Introduction to Basic Magnesium Carbonate

Basic magnesium carbonate is not a single compound but rather a complex of magnesium carbonate, magnesium hydroxide, and water of hydration. Its composition can vary, with the most common forms being hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) and nesquehonite (MgCO₃·3H₂O).[1][2][3][4] These compounds are of significant interest in various fields, including pharmaceuticals as an excipient and antacid, and in industrial applications as a flame retardant and reinforcing agent.[5][6] Understanding their thermal decomposition is crucial for controlling manufacturing processes, ensuring product stability, and predicting their behavior under thermal stress.

The thermal decomposition of basic magnesium carbonate is a multi-step process involving the sequential loss of water (dehydration), hydroxyl groups (dehydroxylation), and carbon dioxide (decarbonation), ultimately yielding magnesium oxide (MgO).[3][4][7][8] The specific pathway and transition temperatures are highly dependent on the material's specific chemical composition, morphology, heating rate, and the surrounding atmosphere.[8][9][10]

The Stepwise Thermal Decomposition Pathway

The thermal decomposition of basic magnesium carbonate, particularly hydromagnesite, generally proceeds through three main stages. This pathway has been elucidated through extensive studies utilizing techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[1][3][11]

Stage I: Dehydration

The initial stage of decomposition involves the loss of physically adsorbed and crystalline water. This is an endothermic process that typically occurs at temperatures below 300°C. For hydromagnesite, this stage can be further resolved into two steps, corresponding to the loss of its four water molecules of hydration.[3][4][8] For nesquehonite, dehydration also occurs in multiple steps below 250°C.[12][13][14]

-

Reaction: 4MgCO₃·Mg(OH)₂·4H₂O(s) → 4MgCO₃·Mg(OH)₂(s) + 4H₂O(g)

Stage II: Dehydroxylation

Following dehydration, the magnesium hydroxide component of the basic magnesium carbonate decomposes. This endothermic process, known as dehydroxylation, results in the formation of magnesium oxide and the release of water vapor. This stage typically overlaps with the final stages of dehydration and the initial stages of decarbonation, occurring in the temperature range of approximately 300°C to 450°C.[3][4][8]

-

Reaction: 4MgCO₃·Mg(OH)₂(s) → 4MgCO₃(s) + MgO(s) + H₂O(g)

Stage III: Decarbonation

The final stage is the decomposition of the magnesium carbonate component into magnesium oxide and carbon dioxide.[15] This is the most energy-intensive step and occurs at the highest temperatures, typically starting above 400°C.[3][4]

-

Reaction: 4MgCO₃(s) → 4MgO(s) + 4CO₂(g)

The overall decomposition reaction for hydromagnesite can be summarized as:

-

Overall Reaction: 4MgCO₃·Mg(OH)₂·4H₂O(s) → 5MgO(s) + 4CO₂(g) + 5H₂O(g)

An interesting phenomenon often observed during the decomposition of basic magnesium carbonate is a sharp exothermic peak around 500-530°C, particularly under a CO₂ atmosphere or at high heating rates.[3][9][10][16] This is attributed to the crystallization of amorphous magnesium carbonate into magnesite (MgCO₃) just before its decomposition, or the crystallization of the initially formed amorphous magnesium oxide.[3][9]

Experimental Analysis: A Self-Validating System

The investigation of the thermal decomposition pathway of basic magnesium carbonate relies on precise analytical techniques. A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a self-validating system, where the mass loss events detected by TGA directly correspond to the endothermic or exothermic events measured by DSC.

Experimental Protocol: TGA-DSC Analysis of Basic Magnesium Carbonate

This protocol outlines a standard procedure for analyzing the thermal decomposition of a basic magnesium carbonate sample.

Objective: To determine the temperature ranges of decomposition and the associated mass losses and thermal events.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

Materials:

-

Basic magnesium carbonate sample (e.g., hydromagnesite).

-

High-purity nitrogen gas (or other desired atmosphere, e.g., CO₂).

-

Alumina or platinum crucibles.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the basic magnesium carbonate sample into a tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the analyzer.

-

Set the purge gas to nitrogen at a flow rate of 50-100 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30°C.

-

Ramp up to 800°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Initiate the analysis and record the mass change (TGA), the derivative of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset and end temperatures of each mass loss step and the percentage mass loss for each step.

-

From the DTG curve, identify the temperatures of the maximum rates of mass loss for each step.

-

From the DSC curve, identify the peak temperatures of endothermic and exothermic events corresponding to the mass loss steps.

-

Causality Behind Experimental Choices:

-

Heating Rate: A rate of 10°C/min is a common starting point. Slower rates can improve the resolution of overlapping events, while faster rates can shift the decomposition temperatures to higher values.[10]

-

Atmosphere: An inert atmosphere like nitrogen is used to prevent any oxidative side reactions.[11] Running the experiment in a CO₂ atmosphere can be used to investigate the influence of CO₂ partial pressure on the decarbonation step.[8][9]

-

Sample Size: A small sample size minimizes thermal gradients within the sample, ensuring a more uniform decomposition.[10]

Quantitative Data Summary

The following table summarizes typical temperature ranges and mass losses for the thermal decomposition of hydromagnesite (4MgCO₃·Mg(OH)₂·4H₂O) in an inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| I. Dehydration | 100 - 350 | Loss of 4 H₂O | 15.6 | ~14-16 |

| II. Dehydroxylation | 350 - 450 | Loss of 1 H₂O from Mg(OH)₂ | 3.9 | ~3-5 |

| III. Decarbonation | 450 - 650 | Loss of 4 CO₂ | 38.0 | ~37-40 |

| Total | 57.5 | ~54-61 |

Note: The observed values can vary depending on the specific sample and experimental conditions.[3][5]

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential decomposition of basic magnesium carbonate.

Caption: Stepwise thermal decomposition of basic magnesium carbonate.

Conclusion

The thermal decomposition of basic magnesium carbonate is a complex, multi-step process that is critical to understand for its various applications. Through the use of robust analytical techniques like TGA and DSC, a clear and validated pathway can be elucidated. This guide provides a foundational understanding for researchers and professionals, enabling them to better control and utilize this versatile compound. The provided experimental protocol serves as a starting point for the reliable characterization of the thermal stability and decomposition kinetics of basic magnesium carbonates.

References

- Preparation of basic magnesium carbonate and its thermal decomposition kinetics in air. (n.d.). IOP Conference Series: Earth and Environmental Science.

- Studies on the Exothermic Processes in the Thermal Decomposition of Basic Magnesium Carbon

- Preparation of basic magnesium carbonate and its thermal decomposition kinetics in air. (2025).

- Characterization of light and heavy hydrated magnesium carbonates using thermal analysis. (n.d.). MIT Open Access Articles.

- Magnesite formation during thermal decomposition of hydrated Mg-carbonates in a closed system: Winning back the CO2. (n.d.). Goldschmidt Abstracts.

- Thermal decomposition of hydromagnesite. (2011). Journal of Thermal Analysis and Calorimetry.

- CONVENTIONAL AND CONTROLLED RATE THERMAL ANALYSIS OF NESQUEHONITE Mg(HCO3)(OH)×2(H2O). (n.d.). AKJournals.

- CONTROLLED RATE THERMAL ANALYSIS OF HYDROMAGNESITE. (n.d.). AKJournals.

- Dolomitic lime: thermal decomposition of nesquehonite. (n.d.). DADUN.

- Representative thermogravimetric model profile of nesquehonite based on literature-reported decomposition steps. (n.d.).

- An Experimental Study of the Decomposition and Carbonation of Magnesium Carbonate for Medium Temperature Thermochemical Energy Storage. (n.d.). MDPI.

- A comprehensive review of the chemical and structural behavior of MgCO₃·3H₂O nesquehonite: insights into its stability and functionality. (2025). CrystEngComm.

- Thermal decomposition of hydromagnesite. (2011). AKJournals.

- Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products. (n.d.). Frontiers.

- Kinetics of Thermal Decomposition of Particulate Samples of MgCO3: Experiments and Models. (2022). MDPI.

- The Thermal decomposition of huntite and hydromagnesite - A Review. (n.d.). Lancashire Online Knowledge.

- Dense Hydrated Magnesium Carbon

- Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases. (2024). Inorganic Chemistry.

- Controlled Rate Thermal analysis of hydromagnesite. (2025).

- The origin of the exothermic peak in the thermal decomposition of basic magnesium carbon

- The origin of the exothermic peak in the thermal decomposition of basic magnesium carbonate. (2025).

- dTGA thermal decomposition data of MgCO3.xH2O and Mg(OH)2 with the RGA... (n.d.).

- Thermal decomposition kinetics of magnesite from thermogravimetric data. (2025).

- Kinetic study of the thermal decomposition of calcium carbonate by isothermal methods of analysis. (2020).

- Station 1 – Decomposition – Magnesium Carbon

- Thermal decomposition of the Group 2 carbonates and nitr

- Study of decomposition properties of magnesium hydroxide. (2024). Magnesia Supplier.

- XRD patterns of various magnesium carbonate synthesized at different reaction times for. (n.d.).

Sources

- 1. Preparation of basic magnesium carbonate and its thermal decomposition kinetics in air [journal.hep.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. mdpi.com [mdpi.com]

- 5. akjournals.com [akjournals.com]

- 6. The origin of the exothermic peak in the thermal decomposition of basic magnesium carbonate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. akjournals.com [akjournals.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. Studies on the Exothermic Processes in the Thermal Decomposition of Basic Magnesium Carbonate [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. Frontiers | Sequestering CO2 by Mineralization into Useful Nesquehonite-Based Products [frontiersin.org]

- 13. Dense Hydrated Magnesium Carbonate MgCO3·3H2O Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. dadun.unav.edu [dadun.unav.edu]

An In-depth Technical Guide to Basic Magnesium Carbonate: Molecular Identity and Physicochemical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic magnesium carbonate is a multifaceted inorganic compound widely employed in the pharmaceutical industry, serving as both an active pharmaceutical ingredient (API) and an excipient. Unlike simple compounds with a fixed stoichiometry, basic magnesium carbonate is a complex material. It is a hydrated basic salt, meaning its structure incorporates magnesium carbonate, magnesium hydroxide, and water molecules. This inherent variability in its composition presents unique challenges and demands rigorous characterization to ensure batch-to-batch consistency, which is critical for drug product performance and regulatory compliance. This guide provides an in-depth exploration of the molecular formula and weight of basic magnesium carbonate and outlines the essential methodologies for its definitive characterization.

Section 1: Decoding the Molecular Identity of Basic Magnesium Carbonate

The term "basic magnesium carbonate" does not refer to a single, homogenous chemical entity. Instead, it represents a family of compounds whose general molecular formula is expressed as xMgCO₃·yMg(OH)₂·zH₂O . The coefficients x, y, and z can vary depending on the manufacturing process and the intended grade of the material. This variability gives rise to different forms, most commonly categorized as "light" and "heavy" basic magnesium carbonate, which differ in their bulk density and other physical properties.[1][2]

The anhydrous form, MgCO₃, is rarely encountered in pharmaceutical applications.[3] The common forms are hydrated basic salts.[4] For instance, the mineral hydromagnesite is a naturally occurring form of basic magnesium carbonate.[5]

Several representative formulas have been established for the different grades:

-

Light Basic Magnesium Carbonate: Often corresponds to the formula (MgCO₃)₃·Mg(OH)₂·3H₂O or 4MgCO₃·Mg(OH)₂·4H₂O.[3][6]

-

Heavy Basic Magnesium Carbonate: May be represented by the formula (MgCO₃)₃·Mg(OH)₂·4H₂O or Mg₅(CO₃)₄(OH)₂·4H₂O.[4][5]

The molecular weight is, therefore, not a single value but corresponds to the specific stoichiometry of the compound. The table below summarizes the molecular formulas and corresponding molecular weights for common forms of basic magnesium carbonate.

| Form of Basic Magnesium Carbonate | Representative Molecular Formula | Calculated Molecular Weight ( g/mol ) |

| Light Form (Trihydrate) | (MgCO₃)₃·Mg(OH)₂·3H₂O | 365.31[3][7][8] |

| Heavy Form (Tetrahydrate) | (MgCO₃)₃·Mg(OH)₂·4H₂O | 383.32[3][4] |

| Hydromagnesite | 4MgCO₃·Mg(OH)₂·4H₂O | 467.67[9][10] |

| --- | Mg₅(CO₃)₄(OH)₂·4H₂O | 467.64[5][6] |

It is crucial for researchers and formulation scientists to recognize that commercial products may not perfectly align with a single formula. Suppliers often define their products by the magnesium oxide (MgO) content, which typically ranges from 40.0% to 45.0%.[1][11]

Section 2: Essential Physicochemical Characterization Protocols

Given the compositional variability, relying solely on the manufacturer's Certificate of Analysis is insufficient for critical applications. Independent verification and in-depth characterization are paramount. The choice of analytical techniques should be guided by the need to elucidate the precise ratio of carbonate, hydroxide, and water, as well as the material's solid-state properties.

Experimental Protocol 1: Compositional Analysis via Thermogravimetric Analysis (TGA)

Causality: TGA is a cornerstone technique for characterizing basic magnesium carbonate because it quantifies the mass loss associated with the decomposition of its different components at specific temperature ranges. This allows for the determination of the relative proportions of water, hydroxide, and carbonate.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the basic magnesium carbonate sample into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis:

-

Step 1 (Dehydration): The mass loss up to approximately 250 °C corresponds to the loss of water of hydration (zH₂O).

-

Step 2 (Dehydroxylation): The subsequent mass loss between approximately 250 °C and 400 °C is attributed to the decomposition of magnesium hydroxide to magnesium oxide and water (Mg(OH)₂ → MgO + H₂O).

-

Step 3 (Decarbonation): The final mass loss, typically occurring between 400 °C and 700 °C, represents the decomposition of magnesium carbonate to magnesium oxide and carbon dioxide (MgCO₃ → MgO + CO₂).

-

-

Stoichiometry Calculation: From the percentage mass loss in each step, the relative molar ratios (x, y, and z) in the formula xMgCO₃·yMg(OH)₂·zH₂O can be calculated.

Diagram 1: Experimental Workflow for Characterization

Caption: Workflow for the characterization of basic magnesium carbonate.

Experimental Protocol 2: Solid-State Analysis via X-ray Powder Diffraction (XRPD)

Causality: XRPD is essential for identifying the crystalline phases present in the material. Since basic magnesium carbonate can exist in various hydrated forms like nesquehonite, artinite, or hydromagnesite, XRPD provides a structural fingerprint that complements the compositional data from TGA.

Methodology:

-

Sample Preparation: Gently grind the sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

-

Data Collection: Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) with reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to identify the crystalline phases present.

Section 3: Implications for Drug Development

The precise molecular formula and weight, and by extension the physicochemical properties of basic magnesium carbonate, have direct consequences in pharmaceutical formulation.

-

As an Excipient: In solid dosage forms, "light" basic magnesium carbonate is used as a filler and anti-caking agent due to its high porosity and low bulk density.[1] Conversely, "heavy" magnesium carbonate, with its higher density, may be preferred for direct compression tableting to achieve better flowability and tablet strength. Variation in the hydration state (the 'z' in the formula) can significantly impact moisture sensitivity and stability of the final drug product.

-

As an API: When used as an antacid, the molecular weight is critical for dose calculations. The neutralizing capacity is directly related to the proportion of magnesium hydroxide and magnesium carbonate in the structure. A higher proportion of Mg(OH)₂ will provide a different neutralization profile compared to a material rich in MgCO₃.

Diagram 2: Property-Function Relationship in Formulations

Caption: Relationship between molecular properties and function.

Conclusion

Basic magnesium carbonate is a vital but complex material in pharmaceutical science. Its molecular formula and weight are not fixed but vary, defining its grade and ultimate performance. A thorough understanding of its composition, elucidated through techniques like TGA and XRPD, is not merely an academic exercise. It is a fundamental requirement for rational drug development, ensuring the safety, efficacy, and consistency of pharmaceutical products. For researchers and developers, treating basic magnesium carbonate as a well-characterized, multi-component system is the key to harnessing its full potential.

References

-

AMERICAN ELEMENTS®. Magnesium Carbonate Basic. [Link]

-

FUNCMATER. Magnesium carbonate hydroxide tetrahydrate (4MgCO3.Mg(OH)2•4H2O)-Powder. [Link]

-

Meixi Biology. Magnesium Carbonate Light Powder. [Link]

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Simulated reference, as direct link to the handbook content is not available from search). A similar overview is available at: [Link]

-

PubChem. Magnesium carbonate basic, heavy | CH6Mg2O6. [Link]

-

Patsnap Synapse. What is the mechanism of Heavy Magnesium Carbonate?. [Link]

-

Thermo Fisher Scientific. Magnesium carbonate hydroxide tetrahydrate - SAFETY DATA SHEET. [Link]

-

DRM CHEM. Magnesium carbonate basic light. [Link]

-

Oxford Lab Fine Chem LLP. MAGNESIUM CARBONATE BASIC LIGHT AR. [Link]

-

WebQC.org. (4MgCO3)Mg(OH)24H2O molar mass. [Link]

-

Chem.Online-Education.net. Molar mass of 3MgCO3Mg(OH)23H2O. [Link]

-

LookChem. Magnesium Carbonate Basic CAS 12143-96-3. [Link]

-

WebQC.org. Mg(OH)23MgCO33H2O molar mass. [Link]

-

WebQC.org. (MgCO3)3Mg(OH)23H2O molar mass. [Link]

-

PubChem. Hydromagnesite (Mg4(CO3)3(OH)2.3H2O). [Link]

Sources

- 1. meixi-mgo.com [meixi-mgo.com]

- 2. Magnesium carbonate | 13717-00-5 [chemicalbook.com]

- 3. phexcom.com [phexcom.com]

- 4. Magnesium carbonate | 546-93-0 [chemicalbook.com]

- 5. What is the mechanism of Heavy Magnesium Carbonate? [synapse.patsnap.com]

- 6. meixi-mgo.com [meixi-mgo.com]

- 7. webqc.org [webqc.org]

- 8. webqc.org [webqc.org]

- 9. best Magnesium carbonate hydroxide tetrahydrate Powder - FUNCMATER [funcmater.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Solubility of Basic Magnesium Carbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Basic magnesium carbonate, a compound with a complex and variable composition, is generally characterized by its very low solubility in water and its practical insolubility in most organic solvents. This inherent property presents significant challenges in formulations, synthesis, and various industrial applications where dispersion or dissolution in non-aqueous media is required. This guide elucidates the physicochemical underpinnings of this low solubility, provides actionable protocols for its empirical determination, and explores the nuances of its behavior. Understanding these principles is paramount for scientists aiming to modulate its solubility or select appropriate solvent systems for specific applications, from drug delivery to polymer composites.

Understanding Basic Magnesium Carbonate: Composition and Structure

Basic magnesium carbonate is not a single, stoichiometric compound. It is a mixture of hydrated magnesium carbonate and magnesium hydroxide, with a general formula often represented as (MgCO₃)ₓ(Mg(OH)₂)ₙ·mH₂O[1][2]. The exact ratio of carbonate to hydroxide and the degree of hydration can vary depending on the manufacturing process[3][4].

This variability gives rise to different grades, most notably "light" and "heavy" basic magnesium carbonate[4][5][6].

-

Light Basic Magnesium Carbonate: Characterized by a lower bulk density, finer particle size, and a higher capacity for moisture absorption. It is often identified as hydromagnesite, with a formula like 4MgCO₃·Mg(OH)₂·4H₂O[5][7].

-

Heavy Basic Magnesium Carbonate: Possesses a higher bulk density and coarser particles. It is sometimes referred to as dypingite, with a formula such as 4MgCO₃·Mg(OH)₂·5H₂O[5][7].

The fundamental structure is ionic, composed of magnesium cations (Mg²⁺), carbonate anions (CO₃²⁻), and hydroxide anions (OH⁻), held together by strong electrostatic forces within a crystal lattice. This ionic nature is the primary determinant of its solubility behavior.

The Principle of "Like Dissolves Like": A Mechanistic Explanation

The solubility of a substance is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility[8][9].

-

Basic Magnesium Carbonate (Solute): As an ionic salt, it is highly polar. Strong electrostatic forces (ionic bonds) hold the Mg²⁺, CO₃²⁻, and OH⁻ ions together in a crystal lattice.

-

Organic Solvents: These are typically less polar or nonpolar. Their molecules are held together by weaker intermolecular forces, such as van der Waals forces or dipole-dipole interactions.

For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

In the case of basic magnesium carbonate and a typical organic solvent (e.g., ethanol, acetone, hexane), the energy required to break the strong ionic bonds of the salt is substantial. The weak interactions that would form between the magnesium/carbonate/hydroxide ions and the organic solvent molecules are energetically unfavorable and insufficient to overcome this lattice energy. Consequently, the salt remains practically insoluble[3][10][11][12][13][14].

Quantitative and Qualitative Solubility Data

Direct quantitative solubility data for basic magnesium carbonate in a wide array of organic solvents is sparse in the literature, primarily because the values are exceedingly low. The available information is largely qualitative, describing the substance as "insoluble" or "practically insoluble."

| Solvent | Polarity Index | Solubility | Reference |

| Ethanol | 5.2 | Insoluble | [3][10][12] |

| Acetone | 5.1 | Practically Insoluble | [15] |

| Methanol | 6.6 | Insoluble | |

| Isopropanol | 4.3 | Insoluble | |

| Toluene | 2.4 | Insoluble | [14] |

| Hexane | 0.1 | Insoluble | |

| Tetrahydrofuran (THF) | 4.0 | Insoluble | [14] |

Note: While not an organic solvent, it is important to note that basic magnesium carbonate is also practically insoluble in water (solubility is approximately 0.02% at 15°C) but will dissolve in aqueous solutions of acids and ammonium salts with effervescence[1][2][16][17].

Experimental Determination of Solubility for Sparingly Soluble Salts

Given the low solubility, determining a precise value requires sensitive and robust analytical methods. The traditional "shake-flask" method, while simple in principle, must be meticulously executed.

Shake-Flask Equilibrium Method (Modified for Sparingly Soluble Salts)

This method aims to create a saturated solution at a constant temperature, followed by the analysis of the solute concentration in the supernatant.

Protocol:

-

Material Preparation:

-

Use a well-characterized sample of basic magnesium carbonate (e.g., specify light or heavy, and obtain particle size distribution data if possible).

-

Select a high-purity organic solvent.

-

-

Equilibration:

-

Add an excess amount of basic magnesium carbonate to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker bath). An excess is confirmed by the visible presence of undissolved solid after equilibration[18].

-

Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. For very sparingly soluble salts, longer times may be necessary.

-

-

Phase Separation (Critical Step):

-

Cease agitation and allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. This step is critical to avoid transferring any solid particles. Techniques include:

-

Syringe Filtration: Use a syringe fitted with a solvent-compatible, fine-pore membrane filter (e.g., 0.22 µm PTFE).

-

Centrifugation: Centrifuge the sealed sample tube at high speed to pellet the solid, then sample the clear supernatant.

-

-

-

Analysis of Solute Concentration:

-

The low concentration of dissolved magnesium necessitates a highly sensitive analytical technique.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These are the methods of choice.

-

Evaporate the solvent from the collected supernatant sample under a gentle stream of nitrogen.

-

Digest the residue with a small amount of high-purity nitric acid.

-

Dilute the digested sample with deionized water to a known volume.

-

Analyze the concentration of magnesium (Mg) using a calibrated ICP-MS or AAS instrument.

-

-

-

Calculation:

-

From the measured Mg concentration, calculate the mass of basic magnesium carbonate dissolved in the original volume of the organic solvent, using the known stoichiometry of the starting material.

-

Factors Influencing Solubility

While the intrinsic solubility in pure organic solvents is low, several factors can influence the apparent solubility or dispersibility of basic magnesium carbonate[19][20].

-

Temperature: For most salts, solubility in polar solvents increases with temperature. However, since the dissolution of basic magnesium carbonate in organic solvents is not an energetically favorable process, the effect of temperature is generally negligible.

-

Particle Size: Smaller particles have a larger surface area-to-volume ratio. While this does not change the equilibrium solubility, it can significantly increase the rate of dissolution, allowing the system to reach equilibrium faster.

-

pH (in the presence of water): Basic magnesium carbonate is an alkaline substance. If the organic solvent is protic (like an alcohol) or contains trace amounts of acidic impurities or water, the basicity can play a role. The compound will react with and be neutralized by acids, forming a more soluble salt and carbon dioxide[1][15][21]. This is a chemical reaction, not true dissolution.

-

Presence of Complexing Agents: The addition of a substance that can form a soluble complex with the Mg²⁺ ion could potentially increase the amount of magnesium that can be drawn into the organic phase. This is a key strategy in formulation science for enhancing the solubility of poorly soluble salts.

Implications for Research and Drug Development

The practical insolubility of basic magnesium carbonate in organic solvents is a critical consideration in several fields:

-

Pharmaceutical Formulation: In non-aqueous liquid or semi-solid formulations, it will act as an insoluble suspended solid. This property is utilized when it is employed as an anticaking agent, a filler, or an acidity regulator in solid dosage forms[3][21]. Its low solubility prevents it from interacting with active pharmaceutical ingredients (APIs) in the solid state, but it can be a challenge if a homogeneous solution is desired.

-

Organic Synthesis: Its low solubility makes it an effective, mild, and easily separable solid base for certain organic reactions where the presence of a soluble base would cause side reactions or complicate purification[14].

-

Polymer and Materials Science: When used as a filler in polymers, its insolubility ensures that it remains as a discrete reinforcing phase rather than dissolving into the polymer matrix. This is crucial for enhancing mechanical properties[1][5].

Conclusion

Basic magnesium carbonate is, for all practical purposes, insoluble in common organic solvents. This behavior is a direct consequence of its highly polar, ionic nature and the inability of less polar organic solvents to overcome its strong crystal lattice energy. For researchers and developers, this means that basic magnesium carbonate will behave as a suspended solid in most non-aqueous systems. Accurate determination of its very low solubility requires highly sensitive analytical techniques such as ICP-MS or AAS, coupled with a meticulous experimental protocol to ensure true equilibrium and proper phase separation. While its insolubility can be a limitation, it is also a key property that is leveraged in its applications as a solid-phase base, a pharmaceutical excipient, and a reinforcing filler.

References

- Basic properties of basic magnesium carbonate - Magnesia Supplier. (2024). Vertex AI Search.

- Magnesium carbonate, basic - CAMEO. (2022). CAMEO Chemicals.

- Light vs Heavy Magnesium Carbonate: Antacid, Sports & Filler Applic

- What is the Difference Between Light and Heavy Magnesium Carbon

- Magnesium Carbon

- Magnesium carbon

- MAGNESIUM CARBONATE BASIC LIGHT ~MgCO3.Mg(OH)2.5H2O - CDH Fine Chemical. (2025). CDH.

- Magnesium Carbonate | MgCO3 | CID 11029 - PubChem. (n.d.). PubChem.

- Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. (2011).

- EXPT. 11 DETERMINATION OF THE SOLUBILITY OF A SPARINGLY SOLUBLE SALT BY RADIOTRACER METHOD. (n.d.). eGyanKosh.

- Magnesium carbonate - chemeurope.com. (n.d.). chemeurope.com.

- Difference Between Light and Heavy Magnesium Carbon

- Factors affecting solubility. (n.d.). Chem LibreTexts.

- Light Basic Magnesium Carbon

- Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Labor

- Magnesium carbon

- Magnesium carbonate - Sciencemadness Wiki. (2019). Sciencemadness Wiki.

- Magnesium Carbonate – Oldie but Goldie - Dr. Paul Lohmann. (n.d.). Dr. Paul Lohmann.

- Magnesium Carbonate Basic | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment | Request PDF. (2025).

- Investigating the Organic Synthesis Applications of Magnesium Carbonate - Patsnap Eureka. (2025).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public

- Factors That Affect Solubility The nature of solute and solvent - Entri. (n.d.). Entri App.

- Factors Affecting Solubility - BYJU'S. (n.d.). BYJU'S.

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

- 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2022). Chemistry LibreTexts.

- MAGNESIUM CARBON